

# 1,3-dibromobenzene chemical structure and IUPAC nomenclature

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## Compound of Interest

Compound Name: 1,3-Dibromobenzene

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## An In-depth Technical Guide to 1,3-Dibromobenzene

This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and key experimental protocols related to **1,3-dibromobenzene**, tailored for researchers, scientists, and professionals in drug development.

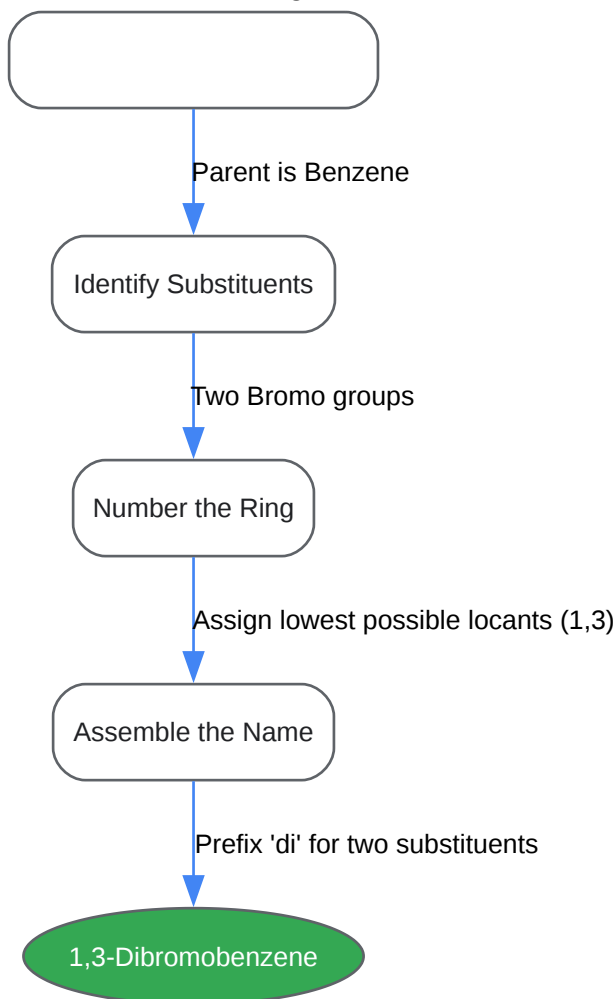
### Chemical Structure and IUPAC Nomenclature

**1,3-Dibromobenzene** is an organic aromatic compound with the chemical formula  $C_6H_4Br_2$ .<sup>[1]</sup> It consists of a benzene ring substituted with two bromine atoms at the meta positions.

IUPAC Nomenclature: The systematic name for this compound is **1,3-dibromobenzene**.<sup>[2]</sup> This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming substituted benzene compounds. The prefix "di-" indicates two bromine substituents, and the numbers "1,3-" specify their locants on the benzene ring. It is also commonly referred to as m-dibromobenzene, where m stands for meta.<sup>[1][2]</sup>

Figure 1: Chemical structure of **1,3-dibromobenzene**.

## IUPAC Nomenclature Logic for 1,3-Dibromobenzene



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Figure 2: Logical workflow for IUPAC nomenclature.

## Physicochemical Properties

**1,3-Dibromobenzene** is a colorless liquid at room temperature.<sup>[1]</sup> Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molar Mass	235.90 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[1]</a> <a href="#">[4]</a>
Density	1.952 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	-7.0 °C (19.4 °F; 266.1 K)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	218-220 °C (424-428 °F; 491-493 K)	<a href="#">[1]</a> <a href="#">[5]</a>
Vapor Pressure	5 mmHg at 66 °C	<a href="#">[5]</a> <a href="#">[6]</a>
Refractive Index	1.608 (n <sub>20/D</sub> )	<a href="#">[5]</a> <a href="#">[7]</a>
Solubility in Water	0.068 g/L	<a href="#">[4]</a>
Log P (octanol/water)	3.87	<a href="#">[7]</a>
CAS Number	108-36-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

**1,3-Dibromobenzene** is a versatile intermediate in organic synthesis.[\[4\]](#) Below are detailed methodologies for its preparation and a common subsequent reaction.

This method involves the diazotization of 3-bromoaniline, followed by a copper-catalyzed substitution with bromide.[\[1\]](#)[\[8\]](#)

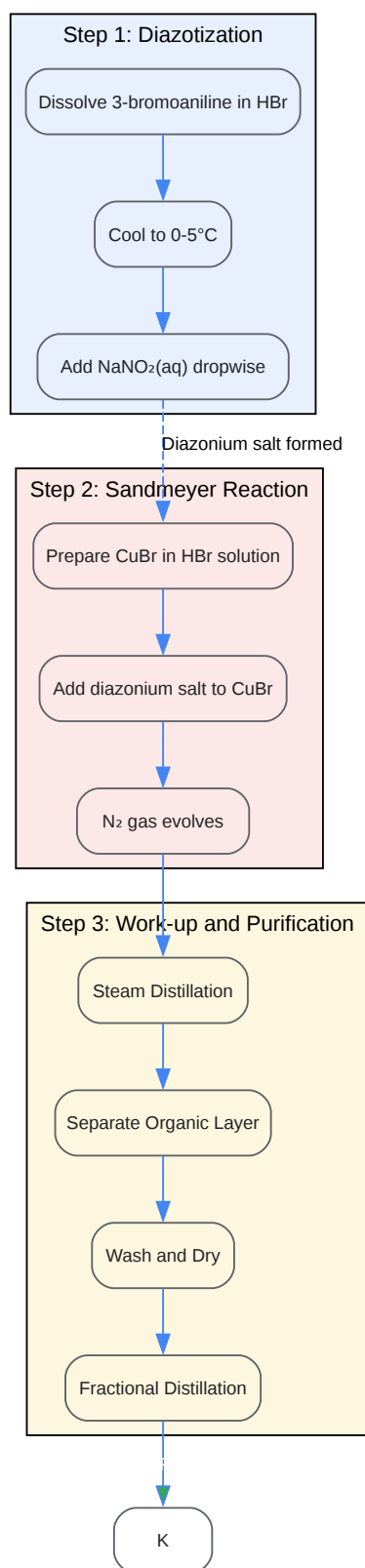
Materials:

- 3-bromoaniline
- Sodium nitrite (NaNO<sub>2</sub>)
- Hydrobromic acid (HBr)
- Copper(I) bromide (CuBr)

- Ice
- Diethyl ether (for extraction)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- Diazotization: Dissolve 3-bromoaniline in aqueous HBr and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.[\[9\]](#)
- Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
- Work-up: After the reaction ceases, the mixture is typically steam distilled. The organic layer of the distillate is separated.
- Purification: The organic layer is washed with sodium hydroxide solution, then with water. It is then dried over anhydrous magnesium sulfate. The final product is purified by fractional distillation.



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Figure 3: Experimental workflow for the synthesis of **1,3-dibromobenzene**.

This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the **1,3-dibromobenzene** ring.[\[10\]](#)

Materials:

- **1,3-dibromobenzene**
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Crushed ice
- Deionized water

Procedure:

- **Preparation of Nitrating Mixture:** In a flask immersed in an ice bath, slowly and carefully add concentrated nitric acid to concentrated sulfuric acid with constant stirring.[\[11\]](#) Allow the mixture to cool.
- **Reaction:** While maintaining the low temperature, add **1,3-dibromobenzene** dropwise to the stirred nitrating mixture. The rate of addition should be controlled to keep the reaction temperature below  $40^\circ\text{C}$  to prevent over-nitration and the formation of byproducts.[\[10\]](#)[\[11\]](#)
- **Quenching:** After the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice in a beaker while stirring. This will cause the nitrated product to precipitate.[\[10\]](#)
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the collected solid with cold deionized water until the washings are neutral to pH paper.[\[10\]](#) The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

## Applications in Synthesis

**1,3-Dibromobenzene** serves as a key starting material in the synthesis of various complex molecules. For instance, it has been used in the synthesis of the antiviral drug Lufotrelvir.[\[1\]](#) The first step in this synthesis involves the formylation of **1,3-dibromobenzene** to 2,6-

dibromobenzaldehyde via lithiation followed by quenching with dimethylformamide (DMF).<sup>[1]</sup> It is also used in palladium-catalyzed cross-coupling reactions and in the synthesis of polymers.<sup>[12]</sup>

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